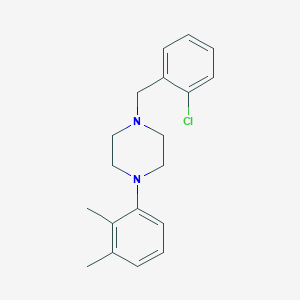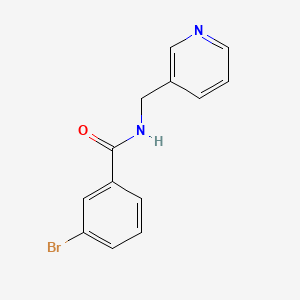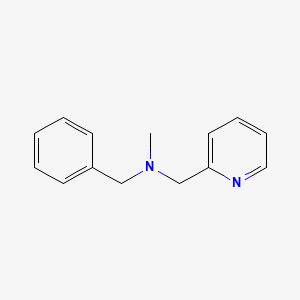
N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine is an organic compound that belongs to the class of substituted amines It is characterized by the presence of a pyridine ring substituted with a methyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine can be achieved through several methods. One common approach involves the reductive amination of 2-pyridinecarboxaldehyde with N-methylbenzylamine. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and is carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium or platinum catalysts can also be employed to facilitate the reductive amination process on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. For example, it may interact with amine oxidase enzymes, affecting neurotransmitter metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzylamine: Similar in structure but lacks the pyridine ring.
N,N-Dimethylbenzylamine: Contains an additional methyl group on the nitrogen atom.
Phenethylamine: Lacks the N-methyl and phenylmethyl groups.
Uniqueness
N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine is unique due to the presence of both a pyridine ring and a phenylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler amines .
Properties
IUPAC Name |
N-methyl-1-phenyl-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYBFPOHTJSCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![6-cyclopropyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)
![1-(4-Methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5753123.png)
![ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate](/img/structure/B5753135.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
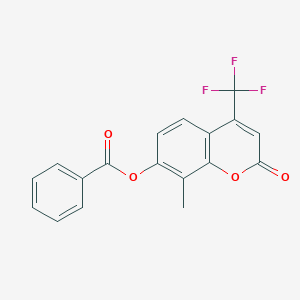
![N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide](/img/structure/B5753173.png)
![5-cyclohexyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5753175.png)
![1-(4-Nitrophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one](/img/structure/B5753182.png)
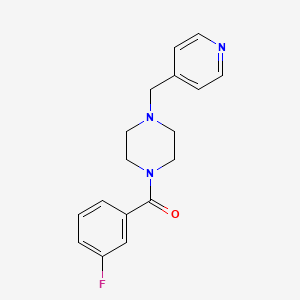
![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)
